ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate
Overview
Description
Ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate is a complex organic compound that features a piperazine ring, a piperidine ring, and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate typically involves multiple steps:
Formation of Piperazine Derivatives: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Addition of Phenylprop-2-enyl Group: The phenylprop-2-enyl group is introduced through a reaction with an appropriate alkene under basic conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a drug candidate.
Industrial Applications: It serves as an intermediate in the production of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperazine and piperidine rings, along with the phenylprop-2-enyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-26-21(25)24-13-10-20(11-14-24)23-17-15-22(16-18-23)12-6-9-19-7-4-3-5-8-19/h3-9,20H,2,10-18H2,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUMQYDQIMTMP-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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